1-(4-Isobutylphenyl)-2-methylpropan-1-amine
Overview
Description
1-(4-Isobutylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is structurally related to ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)
Mechanism of Action
1-(4-Isobutylphenyl)-2-methylpropan-1-amine, also known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .
Target of Action
Ibuprofen primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Ibuprofen works by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-enantiomer of ibuprofen is capable of eliciting stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The inhibition of COX enzymes by ibuprofen disrupts the Arachidonic Acid pathway , leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.
Pharmacokinetics
Ibuprofen exhibits marked stereoselectivity in its pharmacokinetics. It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to increased clearance and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ibuprofen. For instance, the presence of ibuprofen in different environments, from water bodies to soils, can have adverse effects on aquatic organisms due to cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Furthermore, the photodegradation of ibuprofen in aqueous solutions has been studied, indicating that environmental factors such as light intensity can influence the degradation and hence the environmental impact of this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a derivative of ibuprofen , which suggests that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to ibuprofen, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isobutylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-isobutylacetophenone.
Reduction: The carbonyl group of 4-isobutylacetophenone is reduced to form 1-(4-isobutylphenyl)ethanol.
Amination: The hydroxyl group of 1-(4-isobutylphenyl)ethanol is then converted to an amine group through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isobutylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Isobutylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including potential analgesics and anti-inflammatory agents.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Proteomics Research: It is utilized in the study of protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a widely used NSAID.
4-Isobutylacetophenone: A precursor in the synthesis of ibuprofen and related compounds.
Uniqueness
1-(4-Isobutylphenyl)-2-methylpropan-1-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its analogs like ibuprofen. This uniqueness makes it valuable in the development of new pharmaceuticals and organic synthesis methodologies .
Properties
IUPAC Name |
2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNQOEAJQAHGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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